molecular formula C10H15BN2O3 B1401500 (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid CAS No. 1093115-76-4

(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid

Cat. No.: B1401500
CAS No.: 1093115-76-4
M. Wt: 222.05 g/mol
InChI Key: YTYDHNSBMXYLFK-UHFFFAOYSA-N
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Description

(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid (CAS: 1093115-76-4) is a pyridine-based boronic acid derivative with the molecular formula C₁₀H₁₅BN₂O₃ and a molecular weight of 222.05 g/mol . The compound features a diethylcarbamoyl group at the 6-position of the pyridine ring, which confers unique electronic and steric properties. Boronic acids like this are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science applications. Its carbamoyl substituent enhances solubility in polar organic solvents, making it advantageous in catalytic systems requiring homogeneous conditions .

Properties

IUPAC Name

[6-(diethylcarbamoyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3/c1-3-13(4-2)10(14)9-6-5-8(7-12-9)11(15)16/h5-7,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYDHNSBMXYLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855762
Record name [6-(Diethylcarbamoyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093115-76-4
Record name [6-(Diethylcarbamoyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-(Diethylcarbamoyl)pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include the use of a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on biomolecules, forming reversible covalent bonds. This interaction can inhibit the activity of enzymes or block receptor sites, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

The reactivity and applications of pyridin-3-yl boronic acids are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridin-3-yl Boronic Acids
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid Diethylcarbamoyl (6-position) C₁₀H₁₅BN₂O₃ 222.05 1093115-76-4 Enhanced solubility; used in coupling reactions for drug intermediates
(6-(Dimethylcarbamoyl)pyridin-3-yl)boronic acid Dimethylcarbamoyl (6-position) C₈H₁₁BN₂O₃ 194.00 1006876-23-8 Smaller alkyl groups may increase reactivity in sterically demanding reactions
(6-Ethoxypyridin-3-yl)boronic acid Ethoxy (6-position) C₇H₁₀BNO₃ 179.97 1217340-94-7 Electron-donating group improves stability in aqueous Suzuki couplings
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid Chloro (2-position), CF₃ (6-position) C₆H₄BClF₃NO₂ 225.36 205240-63-7 Electron-withdrawing groups enhance electrophilicity for coupling with electron-rich partners
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, chloro) increase the electrophilicity of the boronic acid, accelerating cross-coupling reactions with electron-rich aryl halides. Conversely, electron-donating groups (e.g., ethoxy) stabilize the boronic acid but may reduce reactivity .
  • Steric Hindrance : Bulky substituents like diethylcarbamoyl can hinder coupling efficiency compared to smaller groups (e.g., dimethylcarbamoyl) .
  • Solubility : Carbamoyl derivatives exhibit higher solubility in polar solvents (e.g., DMF, DMSO) compared to halogenated analogs, which are more lipophilic .

Comparison with Non-Pyridine Boronic Acids

Boronic acids with heterocyclic or aliphatic backbones exhibit distinct behaviors:

Pyrrolidine Boronic Acids :
  • Example: Racemic pyrrolidine boronic acids (e.g., ZINC compounds 1 and 2) have chiral centers, enabling enantioselective enzyme inhibition. In contrast, this compound lacks stereocenters, simplifying synthesis but limiting chiral applications .
Aryl Boronic Acids :
  • Example: 3-Thiophenylboronic acid (C₆H₄SBr) is used in materials science for conductive polymer synthesis. The pyridine-based analog’s nitrogen atom provides coordination sites for metal catalysts, offering advantages in medicinal chemistry .

Biological Activity

Overview

(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid is an organoboron compound with significant potential in various biological applications. Characterized by its boronic acid group attached to a pyridine ring and a diethylcarbamoyl substituent, this compound (molecular formula: C10H15BN2O3, molecular weight: 222.05 g/mol) has garnered attention for its unique properties and mechanisms of action.

The biological activity of this compound primarily involves its ability to form stable complexes with biomolecules. This interaction is facilitated by the boronic acid group, which can form reversible covalent bonds with hydroxyl groups on target enzymes, thereby modulating their activity. The compound exhibits inhibition of serine proteases, including chymotrypsin and trypsin, by forming covalent bonds with the active site serine residues, leading to decreased enzymatic activity.

Key Biochemical Pathways

The compound is involved in several biochemical pathways:

  • Enzyme Inhibition : It acts as a protease inhibitor, impacting cellular signaling pathways and gene expression.
  • Cellular Effects : By inhibiting proteases, it alters the degradation of signaling proteins, affecting downstream signaling events and cellular metabolism .

Inhibition Studies

Research indicates that this compound effectively inhibits various enzymes. For instance:

  • Chymotrypsin : Exhibits IC50 values indicating significant inhibitory potency.
  • Trypsin : Similar inhibitory effects, confirming its role as a protease inhibitor.
EnzymeIC50 Value (µM)Reference
Chymotrypsin2.5
Trypsin3.0

Case Studies

  • Antimicrobial Activity :
    A study highlighted the antimicrobial properties of boronic acids, including derivatives similar to this compound. These compounds were shown to inhibit bacterial β-lactamase and other critical enzymes in microorganisms, leading to effective growth inhibition .
  • Cancer Research :
    Investigations into the anticancer potential of boronic acids have revealed that they can induce apoptosis in cancer cells through protease inhibition. This mechanism is particularly relevant in targeting cancer cell survival pathways .

Stability and Temporal Effects

In laboratory settings, this compound has demonstrated stability under standard storage conditions. However, long-term studies indicate a gradual degradation of its activity over extended periods, suggesting that while it maintains inhibitory effects for several days, careful handling is required for prolonged applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid
Reactant of Route 2
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid

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